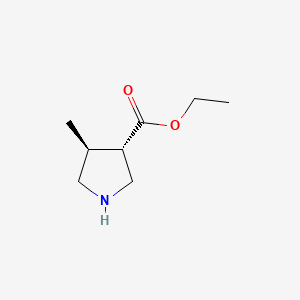

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTNJIINRHALKA-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CNC[C@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate: A Chiral Building Block for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous natural products and synthetic drugs. Its conformational flexibility and the ability to introduce stereocenters make it a valuable building block for creating molecules with specific three-dimensional orientations, which is crucial for selective interactions with biological targets. The stereochemistry of substituents on the pyrrolidine ring can dramatically influence pharmacological activity, with different enantiomers or diastereomers often exhibiting distinct biological profiles.

This guide focuses on the chemical properties and applications of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate, a specific stereoisomer of a substituted pyrrolidine. This chiral molecule has emerged as a key intermediate in the synthesis of innovative therapeutics, particularly in the class of Janus kinase (JAK) inhibitors. Understanding its chemical characteristics is paramount for its effective utilization in the synthesis of complex pharmaceutical agents.

Physicochemical and Structural Properties

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate is a chiral molecule with the following structural and basic chemical information:

| Property | Value | Source |

| IUPAC Name | ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | N/A |

| CAS Number | 1260603-17-5 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| SMILES | CCOC(=O)[C@@H]1CNC[C@H]1C | [1] |

| Appearance | Not publicly available; likely a liquid or low-melting solid | N/A |

| Boiling Point | Not experimentally determined in public literature | N/A |

| Melting Point | Not experimentally determined in public literature | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

| pKa | Not experimentally determined in public literature | N/A |

The hydrochloride salt of this compound is also commercially available.

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | [2] |

| CAS Number | 1260603-24-4 | [2] |

| Molecular Formula | C₈H₁₆ClNO₂ | N/A |

| Molecular Weight | 193.67 g/mol | N/A |

Synthesis and Stereochemical Control

The general synthetic pathway involves the following key transformations:

-

Asymmetric Michael Addition: A crucial step to set the stereochemistry at the C3 and C4 positions.

-

Cyclization: Formation of the pyrrolidine ring.

-

Esterification: Conversion of the carboxylic acid to the corresponding ethyl ester.

Caption: Generalized synthetic workflow for (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate.

A Chinese patent describes a synthetic route to the enantiomerically pure carboxylic acid precursor starting from glycine ethyl ester.[5] This multi-step synthesis involves protection, cyclization, substitution, coupling, and hydrogenation, followed by hydrolysis and deprotection.[5]

Illustrative Esterification Protocol:

While a specific protocol for the target molecule is not published, a standard Fisher esterification would be a viable method:

-

To a solution of (3S,4S)-4-methylpyrrolidine-3-carboxylic acid in anhydrous ethanol (excess), a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

The reaction mixture is heated to reflux and monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ethyl ester.

-

Purification is typically achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not widely available in the public domain, the expected NMR and mass spectrometry data can be predicted based on the structure of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate. This information is crucial for the structural confirmation and quality control of the synthesized compound.

¹H NMR (Proton NMR):

-

Ethyl Ester Protons: A quartet signal corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons of the ethyl group.

-

Pyrrolidine Ring Protons: A complex pattern of multiplets for the protons on the pyrrolidine ring. The protons at C3 and C4 will be diastereotopic and will likely appear as complex multiplets. The protons at C2 and C5 will also show complex splitting patterns due to coupling with each other and with the protons at C3 and C4.

-

Methyl Group Protons: A doublet for the methyl group at C4, coupling with the proton at C4.

-

N-H Proton: A broad singlet for the amine proton, which may be exchangeable with D₂O.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.

-

Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons of the ethyl group.

-

Pyrrolidine Ring Carbons: Four distinct signals for the four carbon atoms of the pyrrolidine ring.

-

Methyl Carbon: A signal for the methyl group carbon at C4.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 158.2.

Applications in Drug Discovery and Development

The primary significance of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate lies in its role as a chiral building block for the synthesis of complex drug molecules. Its specific stereochemistry is often essential for achieving the desired pharmacological activity and selectivity.

Key Intermediate for JAK Inhibitors:

This compound and its corresponding carboxylic acid are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors.[3][4] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which plays a critical role in the immune system. These drugs are used to treat autoimmune diseases such as rheumatoid arthritis.[6] Upadacitinib is a notable example of a JAK inhibitor whose synthesis relies on a chiral pyrrolidine core derived from intermediates like (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid.[3][4]

Caption: Role as a key intermediate in the synthesis of JAK inhibitors.

Analytical Methods for Quality Control

Ensuring the chemical and stereochemical purity of (3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

Chromatographic Techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column can be used to determine the chemical purity of the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector.

-

Chiral HPLC: To determine the enantiomeric and diastereomeric purity, chiral HPLC is essential. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating stereoisomers of pyrrolidine derivatives.

-

Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.

Spectroscopic Techniques:

-

NMR Spectroscopy (¹H and ¹³C): As detailed in the "Spectroscopic Characterization" section, NMR is a primary tool for structural elucidation and confirmation.

-

Mass Spectrometry (MS): Used for confirming the molecular weight and for identifying impurities when coupled with a chromatographic separation technique (LC-MS or GC-MS).

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the ester carbonyl and the N-H bond.

Reactivity and Stability

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate contains several reactive sites:

-

Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

-

Secondary Amine: The nitrogen atom in the pyrrolidine ring is nucleophilic and can react with electrophiles. It can be acylated, alkylated, or undergo other reactions typical of secondary amines.

-

Stability: The compound is expected to be relatively stable under standard storage conditions (cool and dry). However, prolonged exposure to strong acids or bases will lead to hydrolysis of the ester. The stability of the pyrrolidine ring itself is generally high.

Conclusion

(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate is a valuable and highly specific chiral building block with significant applications in modern drug discovery. Its stereochemically defined structure is a key element in the synthesis of complex pharmaceutical agents, most notably JAK inhibitors. A thorough understanding of its chemical properties, synthesis, and analysis is essential for chemists and researchers working in the field of medicinal chemistry and process development. While detailed experimental data for some of its physicochemical properties are not widely published, the available information on its synthesis and its role as a key intermediate underscores its importance in the development of next-generation therapeutics.

References

- CN111072543B - Preparation method and application of (3R,4S)

- US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

- AU2016340167A1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)

- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google P

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - MDPI. [Link]

Sources

- 1. 1260603-17-5|(3S,4S)-Ethyl 4-methylpyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]

- 4. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 5. CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

The Pyrrolidine-3-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry and drug design.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its importance as a versatile scaffold.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring impart a three-dimensional character, allowing for a more comprehensive exploration of pharmacophore space.[1] This non-planar structure, often described as undergoing "pseudorotation," provides a conformational flexibility that can be strategically constrained by substitution to achieve optimal interactions with biological targets.[1] This guide will delve into the rich biological activities of substituted pyrrolidine-3-carboxylates, a class of compounds that has demonstrated significant potential across various therapeutic areas. We will explore their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their efficacy, providing researchers and drug development professionals with a comprehensive technical resource.

Anticancer Activity: Targeting Cell Proliferation and Survival

Substituted pyrrolidine-3-carboxylates and related pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cell growth and survival.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6][7][8] A key player in this process is the caspase family of proteases.[6][7] Specifically, certain spiropyrrolidine heterocyclic hybrids have been shown to trigger a caspase-related apoptotic pathway mediated by caspase-3.[6] The activation of caspase-3, an executioner caspase, leads to the cleavage of numerous cellular proteins, ultimately resulting in the dismantling of the cell.[7] Some benzyl-pyrrolidine-3-ol analogues have also been identified as potent inducers of apoptosis in cancer cells, with in silico studies suggesting their ability to bind to and potentially activate caspase-3.[7]

The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that some tridecylpyrrolidine-diol derivatives can induce apoptosis in colon cancer cells by engaging both pathways.[8] This dual-pathway induction involves the externalization of phosphatidylserine, a reduction in the mitochondrial membrane potential, and the dysregulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic pathway.[8]

dot

Caption: Simplified Apoptotic Pathway Induced by Pyrrolidine Derivatives.

Structure-Activity Relationship (SAR) in Anticancer Pyrrolidine Derivatives

The anticancer potency of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring.[3][5]

| Position of Substitution | Substituent Type | Effect on Anticancer Activity | Reference |

| N-substitution | Hydroxycinnamide moieties | Varied cytotoxicity against different cancer cell lines. | [3] |

| N-substitution | Imine derivatives | Demonstrated a range of cytotoxic effects. | [3] |

| Spiro-fused | Spirooxindole | Unique chemical structures with notable pharmacological characteristics. | [3][5] |

| Spiro-fused | Thiazole | Significant anticancer activity. | [5] |

| C3-substitution | 4-Bromophenyl group | Most active in a series of halogen-substituted pyrrolidines. | [9] |

| C3-substitution | 4-Methoxyphenyl group | Least active in the same series of halogen-substituted derivatives. | [9] |

| Overall Structure | Metal complexes | Play a significant role in enhancing anticancer activity. | [3][5] |

| Overall Structure | Coumarin hybrids | Showed varying levels of anticancer activity against A549 and MCF-7 cell lines. | [3] |

Antiviral Activity: A Broad Spectrum of Inhibition

The pyrrolidine scaffold is also a key feature in a number of antiviral compounds.[10][11][12][13] Their mechanisms of action can vary, from inhibiting viral entry and replication to targeting specific viral enzymes.

Mechanism of Action: Targeting Viral Enzymes and Replication

One of the key strategies in antiviral drug development is the inhibition of viral enzymes that are essential for the viral life cycle. Pyrrolidine derivatives have been designed as inhibitors of neuraminidase, an enzyme crucial for the release of newly formed influenza virus particles from infected cells.[12] A series of these derivatives have demonstrated potent inhibitory activity against influenza A (H3N2) neuraminidase, with some compounds exhibiting potency comparable to the well-known inhibitor oseltamivir.[12]

In the context of other viral infections, certain synthetic spiro[pyrrolidine-2,2'-adamantanes] have shown activity against influenza A virus, potentially by interacting with the M2 protein, a viral ion channel.[13] Furthermore, some N-substituted piperidines, which share structural similarities with pyrrolidines, have been investigated for their ability to suppress the replication of the influenza A/H1N1 virus.[14]

Neuroprotective Effects: Guarding Against Neuronal Damage

The therapeutic potential of substituted pyrrolidines extends to the central nervous system, where they have been investigated for their neuroprotective properties in the context of neurodegenerative diseases and ischemic stroke.[15][16][17][18][19]

Mechanism of Action: Modulating Ion Channels and Reducing Apoptosis

A key mechanism underlying the neuroprotective effects of some pyrrolidine derivatives is the blockade of neuronal sodium channels.[17] Excessive sodium influx is a critical event in the ischemic cascade that leads to neuronal cell death. By blocking these channels, certain pyrrolidine analogues can mitigate the detrimental effects of ischemia. One such compound demonstrated remarkable neuroprotective activity in a rat model of transient middle cerebral artery occlusion (MCAO).[17]

Furthermore, pyrrolidine dithiocarbamate (PDTC) has been shown to reduce infarct size after stroke and decrease apoptotic cell death both in vivo and in vitro.[19] The protective effect of PDTC in brain microvascular endothelial cells is dependent on the activation of p38 MAPK.[19] Other pyrrolidine-2-one derivatives have shown promise in treating cognitive deficits by addressing behavioral and biochemical changes, including the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[18]

Enzyme Inhibition: A Key to Therapeutic Intervention

Beyond their roles in specific disease areas, substituted pyrrolidines are prominent as inhibitors of various enzymes, a property that underpins many of their therapeutic applications.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A notable example is the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose metabolism. By inhibiting DPP-4, the levels of incretin hormones are increased, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes. Several flavonoid compounds have been shown to inhibit DPP-4, and understanding their structure-activity relationships provides insights for the design of novel inhibitors.[20]

dot

Caption: General Workflow for a DPP-4 Inhibition Assay.

Experimental Protocols

Synthesis of Substituted Pyrrolidine-3-Carboxylates via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and versatile method for the stereoselective synthesis of highly substituted pyrrolidines.[21][22][23][24][25] This approach allows for the construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters.

Step-by-Step Methodology:

-

Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (e.g., sarcosine) with an aldehyde or ketone.[23][24] The choice of reactants will determine the substitution pattern of the resulting pyrrolidine.

-

Cycloaddition Reaction: The generated azomethine ylide is then reacted with a dipolarophile, such as an activated alkene (e.g., N-substituted maleimide).[22][24] The reaction is often carried out at room temperature or with gentle heating.

-

Solvent and Catalyst: The choice of solvent can influence the reaction rate and selectivity. Common solvents include toluene, dichloromethane, and acetonitrile. In some cases, a catalyst, such as a silver salt, may be used to facilitate the reaction.[21]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired substituted pyrrolidine-3-carboxylate.

-

Stereochemical Analysis: The stereochemistry of the product can be determined by spectroscopic methods, such as NMR, and, if a suitable crystal is obtained, by single-crystal X-ray analysis.[22]

Rationale for Experimental Choices:

-

The in situ generation of the azomethine ylide is crucial as these intermediates are often unstable.

-

The use of a chiral α-amino acid can induce stereoselectivity in the cycloaddition, leading to the formation of enantiomerically enriched products.[21]

-

N-substituted maleimides are excellent dipolarophiles due to the electron-withdrawing nature of the carbonyl groups, which activates the double bond towards cycloaddition.

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.[1][26][27][28]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[26]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (substituted pyrrolidine-3-carboxylate). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.[26] The plate is then incubated for 2-4 hours at 37°C.[28]

-

Formazan Solubilization: During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[28] The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to dissolve the formazan crystals.[28]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm (commonly 570 nm).[1]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Self-Validating System:

The inclusion of both positive and negative controls is essential for the validation of the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the negative (vehicle) control provides a baseline for 100% cell viability. The reproducibility of the results across replicate wells is also a key indicator of the assay's reliability.

Conclusion and Future Directions

Substituted pyrrolidine-3-carboxylates represent a rich and versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning from anticancer and antiviral to neuroprotective and enzyme inhibitory effects, highlight their significant potential in addressing a wide range of diseases. The continued exploration of the structure-activity relationships of these compounds, coupled with the development of efficient and stereoselective synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. Future research should focus on elucidating the detailed molecular mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to translate their promising in vitro and in vivo activities into clinical success.

References

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]

-

ResearchGate. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed, 36481599. [Link]

-

MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(30), 6348–6355. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. Brain Research Reviews, 19(2), 180–222. [Link]

-

OUCI. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). [Link]

-

Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

-

CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. [Link]

-

National Center for Biotechnology Information. (2013). Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery. [Link]

-

Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

-

Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234. [Link]

-

ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. [Link]

-

National Center for Biotechnology Information. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

-

National Center for Biotechnology Information. (2016). Time course of neuroprotection induced by in vivo normobaric hyperoxia preconditioning and angiogenesis factors. [Link]

-

MDPI. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Link]

-

Kumar, S., & Singh, A. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 165, 105519. [Link]

-

Kumar, A., Sharma, S., Kumar, D., Singh, A., & Kumar, P. (2018). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances, 8(62), 35569–35579. [Link]

-

ResearchGate. (2002). SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. [Link]

-

Zhang, J., Xu, W., Liu, A., & Du, G. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206–209. [Link]

-

Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. [Link]

-

Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. [Link]

- Google Patents. (n.d.).

-

Wiley Online Library. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. [Link]

-

National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

MDPI. (2022). Neuroprotective Effect of Macrophage Migration Inhibitory Factor (MIF) in a Mouse Model of Ischemic Stroke. [Link]

-

ResearchGate. (n.d.). In vivo confirmation for the neuroprotective properties of 4-HS in MCAO.... [Link]

-

ResearchGate. (n.d.). In vivo imaging evaluation in MCAO model. (A) Schematic illustration of.... [Link]

-

Guglielmotto, M., Aragno, M., Tamagno, E., Vercellinatto, I., Danni, O., & Ghezzi, P. (2007). Pyrrolidine dithiocarbamate activates p38 MAPK and protects brain endothelial cells from apoptosis: a mechanism for the protective effect in stroke? Journal of Neurochemistry, 102(1), 136–143. [Link]

-

Stylianakis, I., Kolocouris, A., Kolocouris, N., Fytas, G., Foscolos, G. B., Padalko, E., Neyts, J., & De Clercq, E. (2003). Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters, 13(9), 1595–1598. [Link]

-

National Center for Biotechnology Information. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. [Link]

-

National Center for Biotechnology Information. (2018). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. [Link]

-

Sci-Hub. (n.d.). The Synthesis of Substituted Pyrrolidines and 2,5-Dihydropyrroles via 1,3-Dipolar Cycloaddition of Nonstabilized Azomethine Ylides. [Link]

-

ResearchGate. (n.d.). Synthesis Of Pyrrolidine 3,4-Diol Derivatives With Anticancer Activity On Pancreatic Tumor Cells | Request PDF. [Link]

-

ResearchGate. (2023). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

-

MDPI. (2022). Iterated Virtual Screening-Assisted Antiviral and Enzyme Inhibition Assays Reveal the Discovery of Novel Promising Anti-SARS-CoV-2 with Dual Activity. [Link]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrolidine dithiocarbamate activates p38 MAPK and protects brain endothelial cells from apoptosis: a mechanism for the protective effect in stroke? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]

- 24. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. sci-hub.box [sci-hub.box]

- 26. clyte.tech [clyte.tech]

- 27. atcc.org [atcc.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

The Pyrrolidine Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its significance in drug discovery. This technical guide provides a comprehensive exploration of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, diverse synthetic methodologies, and wide-ranging therapeutic applications. We will examine the stereochemical intricacies and conformational flexibility that render this scaffold a versatile tool for molecular design. Furthermore, this guide will present detailed experimental protocols, analyze structure-activity relationships (SAR), and showcase a curated selection of FDA-approved drugs that feature the pyrrolidine core, offering valuable insights for the rational design of next-generation therapeutics.

The Pyrrolidine Scaffold: A Privileged Player in Drug Design

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. The pyrrolidine scaffold is a prime example of such a structure, and its success can be attributed to a confluence of advantageous physicochemical and structural properties.

Physicochemical and Structural Advantages

The five-membered ring of pyrrolidine is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation".[1] This conformational flexibility, coupled with the presence of up to four stereogenic centers, allows for a precise three-dimensional (3D) arrangement of substituents, enabling a more effective exploration of the pharmacophore space compared to flat, aromatic systems.[1] The sp³-hybridized carbons of the pyrrolidine ring contribute to this enhanced 3D coverage.[1]

The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[2] Moreover, the pyrrolidine motif can enhance the aqueous solubility of a drug molecule, a critical parameter for favorable pharmacokinetic properties.[2]

A comparative analysis of the physicochemical properties of pyrrolidine with its aromatic counterpart, pyrrole, and the six-membered saturated heterocycle, piperidine, highlights its unique characteristics:

| Property | Pyrrolidine | Piperidine | Pyrrole |

| Molecular Weight ( g/mol ) | 71.12[3] | 85.15 | 67.09 |

| logP (Octanol/Water) | 0.46 | 0.79 | 0.75 |

| pKa (of conjugate acid) | 11.27[4] | 11.12 | -3.8 |

| Topological Polar Surface Area (Ų) | 12.0[3] | 12.0 | 15.8 |

| Basicity | Most Basic[5] | Moderately Basic | Least Basic[5] |

Note: The data presented are for the parent compounds and will vary with substitution.

The higher basicity of pyrrolidine compared to piperidine and the non-basic nature of pyrrole (due to the delocalization of the nitrogen lone pair in the aromatic system) are critical differentiators in drug design.[5]

Natural Occurrence and Biological Significance

The pyrrolidine ring is a recurring motif in a plethora of natural products, particularly alkaloids isolated from plants and microorganisms.[6] Prominent examples include nicotine, known for its complex pharmacological profile, and the amino acids L-proline and L-hydroxyproline, which are fundamental building blocks of proteins and play crucial roles in protein structure and function.[7] The prevalence of the pyrrolidine scaffold in nature has provided a rich source of inspiration for the design of novel therapeutic agents.

Synthetic Strategies for Accessing the Pyrrolidine Core

The construction of the pyrrolidine ring with precise control over stereochemistry and substitution patterns is a central theme in synthetic organic chemistry. Numerous methodologies have been developed, broadly categorized into cyclization reactions of acyclic precursors and the functionalization of pre-existing pyrrolidine rings.

[3+2] Cycloaddition Reactions: A Powerful Ring-Forming Strategy

One of the most powerful and widely employed methods for the synthesis of pyrrolidines is the [3+2] cycloaddition reaction.[8] This reaction involves the combination of a three-atom component, typically an azomethine ylide, with a two-atom component, such as an alkene or alkyne, to form the five-membered ring in a highly convergent and often stereoselective manner.[8]

Caption: General scheme of a [3+2] cycloaddition reaction.

This protocol describes the silver-catalyzed [3+2] cycloaddition between an N-tert-butanesulfinyl imine and an α-imino ester to generate a densely substituted pyrrolidine with high diastereoselectivity.[9]

Materials:

-

(S)-N-tert-butanesulfinyl imine (1 equiv.)

-

α-imino ester (2 equiv.)

-

Silver(I) carbonate (Ag₂CO₃) (10 mol%)

-

Toluene (anhydrous)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the (S)-N-tert-butanesulfinyl imine (0.3 mmol, 1 equiv.) and silver(I) carbonate (0.03 mmol, 10 mol%).

-

Add anhydrous toluene (0.75 mL, to achieve a 0.4 M concentration).

-

To this suspension, add the α-imino ester (0.6 mmol, 2 equiv.) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired highly substituted pyrrolidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.

Self-Validation: The diastereoselectivity of the reaction is a key validation point. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture. High diastereoselectivity is indicative of a successful and well-controlled cycloaddition. The reaction's success is further validated by the isolation of the desired product in good yield and its thorough characterization.

Diastereoselective Synthesis of 2,5-Disubstituted Pyrrolidines

The synthesis of specifically substituted pyrrolidines, such as the 2,5-disubstituted pattern, is of great interest due to their presence in many natural products and pharmaceuticals. One effective strategy involves the reduction of enamines derived from pyroglutamic acid.[10]

Caption: Workflow for diastereoselective synthesis.

This protocol outlines a method for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via the reduction of an enamine derived from pyroglutamic acid.[10]

Materials:

-

N-protected pyroglutamic acid derivative

-

Grignard reagent (e.g., Phenylmagnesium bromide)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Enamine Formation:

-

Dissolve the N-protected pyroglutamic acid derivative in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine.

-

-

Diastereoselective Reduction:

-

Dissolve the crude enamine in anhydrous methanol and cool to 0 °C.

-

Add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by the addition of water.

-

Concentrate the mixture to remove methanol.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography to yield the desired 2,5-disubstituted pyrrolidine.

-

Self-Validation: The stereochemical outcome of the reduction is the critical validation step. The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy. The nature of the N-protecting group on the pyroglutamic acid starting material is crucial for controlling the stereoselectivity of the reduction.

The Pyrrolidine Scaffold in Action: A Spectrum of Biological Activities

The versatility of the pyrrolidine scaffold is evident in the broad range of biological activities exhibited by its derivatives. This section will explore some of the key therapeutic areas where pyrrolidine-containing compounds have made a significant impact.

Anticancer Agents

The pyrrolidine framework is a common feature in numerous anticancer drugs, where it contributes to target specificity, bioavailability, and overall efficacy.[6] Pyrrolidine derivatives have been shown to inhibit various targets involved in cancer progression, such as kinases, matrix metalloproteinases (MMPs), and dihydrofolate reductase (DHFR).[6]

Structure-Activity Relationship (SAR) of Pyrrolidine-Based Anticancer Agents:

A study on a series of thiophene-containing pyrrolidine derivatives revealed key SAR insights for their anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.[6]

| Compound | R | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |

| 37a | H | 28 | 30 |

| 37b | 4-F | 25 | 27 |

| 37c | 4-Cl | 22 | 24 |

| 37d | 4-Br | 20 | 22 |

| 37e | 4-OCH₃ | 17 | 19 |

| 37f | 4-CH₃ | 18 | 21 |

| Doxorubicin (Ref.) | - | 16 | 18 |

Data adapted from Li Petri et al., 2021.

The SAR analysis indicated that electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position of the phenyl ring attached to the thiophene moiety generally led to enhanced anticancer activity, with compound 37e showing potency comparable to the standard drug doxorubicin.[6]

Antiviral Agents

Pyrrolidine-containing compounds have emerged as a significant class of antiviral agents, particularly in the treatment of hepatitis C virus (HCV) and human immunodeficiency virus (HIV) infections.[10] Many of these drugs target viral proteases, which are essential for viral replication.[10]

Central Nervous System (CNS) Disorders

The pyrrolidine scaffold is also prevalent in drugs targeting the CNS. For instance, certain pyrrolidone derivatives, such as piracetam, have been investigated for their nootropic (cognitive-enhancing) effects.[2] Additionally, pyrrolidine-based compounds have been developed as anticonvulsant and neuroprotective agents.

FDA-Approved Drugs Featuring the Pyrrolidine Scaffold

The success of the pyrrolidine scaffold in medicinal chemistry is best illustrated by the number of drugs containing this moiety that have received FDA approval. These drugs span a wide range of therapeutic indications, further highlighting the privileged nature of this structure.

| Drug Name | Brand Name | Biological Target | Clinical Indication |

| Captopril | Capoten | Angiotensin-Converting Enzyme (ACE) | Hypertension, Heart Failure |

| Enalapril | Vasotec | Angiotensin-Converting Enzyme (ACE) | Hypertension, Heart Failure |

| Lisinopril | Zestril, Prinivil | Angiotensin-Converting Enzyme (ACE) | Hypertension, Heart Failure |

| Vildagliptin | Galvus | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes[10] |

| Sunitinib | Sutent | Multiple Receptor Tyrosine Kinases | Renal Cell Carcinoma, GIST[6] |

| Acalabrutinib | Calquence | Bruton's Tyrosine Kinase (BTK) | Mantle Cell Lymphoma, CLL |

| Clindamycin | Cleocin | 50S Ribosomal Subunit | Bacterial Infections |

| Telaprevir | Incivek | HCV NS3/4A Protease | Hepatitis C |

| Daridorexant | Quviviq | Orexin Receptors | Insomnia |

| Pacritinib | Vonjo | Janus Kinase 2 (JAK2) | Myelofibrosis |

Conclusion and Future Perspectives

The pyrrolidine scaffold has firmly established itself as a privileged structure in medicinal chemistry, a testament to its unique combination of stereochemical complexity, conformational flexibility, and favorable physicochemical properties. Its widespread presence in both natural products and clinically successful drugs validates its importance in drug design. The continued development of novel and efficient synthetic methodologies to access diverse and complex pyrrolidine derivatives will undoubtedly fuel the discovery of new therapeutic agents for a wide range of diseases. As our understanding of disease biology deepens, the rational design of pyrrolidine-based molecules, guided by detailed SAR and computational modeling, will continue to be a highly fruitful endeavor in the quest for safer and more effective medicines.

References

-

D.V. Al-Ami, et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5894. Available at: [Link]

-

G. Li Petri, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

-

A. S. Bhat, et al. (2023). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Frontiers in Chemistry, 11, 1239658. Available at: [Link]

-

C. Jiang & A. J. Frontier. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939-4942. Available at: [Link]

-

E. Blanco-López, et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354-7359. Available at: [Link]

-

A. Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at: [Link]

-

S. R. Hussaini & M. G. Moloney. (2006). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry, 4(13), 2600-2608. Available at: [Link]

-

Cheméo. (n.d.). Pyrrolidine. Available at: [Link]

-

S. Shorvon. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. Available at: [Link]

-

P. Verma & C. Hansch. (2005). QSAR modeling for predicting IC50 and GI50 values for human cell lines used in toxicological studies. Bioorganic & Medicinal Chemistry, 13(2), 381-386. Available at: [Link]

-

M. Yus, et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9146-9154. Available at: [Link]

-

PubChem. (n.d.). Pyrrolidine. Available at: [Link]

-

F. A. Davis, et al. (2004). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. Organic Letters, 6(15), 2595-2598. Available at: [Link]

-

S. R. Hussaini & M. G. Moloney. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Organic & Biomolecular Chemistry, 1(11), 1838-1839. Available at: [Link]

-

P. Verma & C. Hansch. (1998). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Anti-cancer drug design, 13(3), 237-243. Available at: [Link]

-

Eduncle. (2020). Pyrrolidines and piperidines which is more basic....?? Available at: [Link]

-

P. Verma, et al. (2005). Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. Pharmaceutical research, 22(11), 1865-1876. Available at: [Link]

-

P. Lakshan. (2021). Difference Between Pyrrole Pyridine and Piperidine. Available at: [Link]

-

ResearchGate. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Available at: [Link]

-

ResearchGate. (n.d.). Representative FDA-approved pyrrolidine-containing drugs. Available at: [Link]

-

Graphviz. (n.d.). User Guide. Available at: [Link]

-

L. R. Domingo, et al. (2013). A DFT Study of the [3 + 2] versus [4 + 2] Cycloaddition Reactions of 1,5,6-Trimethylpyrazinium-3-olate with Methyl Methacrylate. The Journal of Organic Chemistry, 78(21), 10839-10848. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

-

M. D. Smith. (n.d.). The [3+2]Cycloaddition Reaction. Available at: [Link]

-

Stack Overflow. (2014). How to create a cyclic graph using GraphViz DOT? Available at: [Link]

-

X. Zhang, et al. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 28(19), 6825. Available at: [Link]

-

ResearchGate. (n.d.). FDA-approved pyrrolidine-containing drugs in 2022. Available at: [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Available at: [Link]

-

S. Kumar, et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Neurochemistry International, 169, 105578. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Available at: [Link]

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations [mdpi.com]

- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Critical Role of Stereochemistry in 3,4-Disubstituted Pyrrolidines: A Technical Guide for Drug Discovery and Catalysis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of many biologically active molecules and a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1][2] The stereochemical arrangement of substituents on this ring system profoundly influences its three-dimensional shape, and consequently, its biological activity and catalytic efficacy. This guide provides an in-depth exploration of the stereochemistry of 3,4-disubstituted pyrrolidines, offering insights into their stereoselective synthesis, conformational intricacies, and diverse functional applications.

The Stereochemical Landscape of 3,4-Disubstituted Pyrrolidines

The presence of stereocenters at the C3 and C4 positions of the pyrrolidine ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements of the substituents. This stereoisomerism is fundamental to the molecule's interaction with chiral biological targets such as enzymes and receptors.[1] The non-planar, puckered nature of the pyrrolidine ring further contributes to its conformational diversity, a phenomenon often referred to as "pseudorotation".[1]

The conformation of the pyrrolidine ring can be described by its pucker, often designated as "UP" or "DOWN".[3][4][5] In the "DOWN" pucker, the Cγ (C4) atom is displaced on the opposite side of the ring from the Cα-carbonyl group (in proline derivatives), while in the "UP" pucker, it is on the same side. The preferred pucker is influenced by the nature and stereochemistry of the substituents. For instance, in proline residues within proteins, cis-proline predominantly exhibits the DOWN pucker, whereas trans-proline shows a more even distribution between the UP and DOWN forms.[3][4] The introduction of substituents at the C3 and C4 positions can lock the ring into a specific conformation, thereby pre-organizing the molecule for optimal interaction with its target.[6][7]

Stereoselective Synthesis: Crafting Chiral Pyrrolidines

The synthesis of enantiomerically pure 3,4-disubstituted pyrrolidines is a critical challenge in organic chemistry. Several powerful strategies have been developed to control the stereochemical outcome of these syntheses.

1,3-Dipolar Cycloaddition Reactions

One of the most versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][8][9] This reaction can generate up to four new stereocenters in a single step. The stereoselectivity of the cycloaddition can be controlled by using chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, the reaction of an azomethine ylide with a chiral N-tert-butanesulfinylazadiene has been shown to produce densely substituted pyrrolidines with high diastereoselectivity.[8]

A general workflow for a catalytic asymmetric 1,3-dipolar cycloaddition is depicted below:

Figure 1: General workflow for catalytic asymmetric 1,3-dipolar cycloaddition.

Catalytic Hydrogenation of Substituted Pyrroles

The stereoselective hydrogenation of substituted pyrroles offers another efficient route to 3,4-disubstituted pyrrolidines. The diastereoselectivity of this reduction is often directed by a pre-existing stereocenter on the pyrrole ring or its substituent, leading to the formation of specific diastereomers.[10]

Other Synthetic Approaches

Other notable methods for synthesizing these scaffolds include Michael additions followed by reductive cyclization and rearrangements of other heterocyclic systems.[11][12] The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.

Conformational Analysis: Unveiling the 3D Structure

The determination of the precise three-dimensional structure and conformational preferences of 3,4-disubstituted pyrrolidines is crucial for understanding their function. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational dynamics of pyrrolidines in solution.[13][14] Key NMR parameters include:

-

Chemical Shifts: The chemical shifts of the pyrrolidine ring protons are sensitive to the local electronic environment and can provide clues about the relative stereochemistry.

-

Coupling Constants (J-values): The magnitude of the coupling constants between vicinal protons on the pyrrolidine ring is related to the dihedral angle between them, as described by the Karplus equation. This information can be used to determine the relative stereochemistry and ring pucker.[15]

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons, which is invaluable for determining the relative stereochemistry of substituents.[14]

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule, including its absolute stereochemistry.[16][17][18][19][20] This technique is particularly useful for validating the stereochemical assignments made by other methods and for providing a detailed picture of the molecule's conformation.

Functional Applications: From Medicine to Catalysis

The well-defined three-dimensional structure of 3,4-disubstituted pyrrolidines makes them ideal candidates for a variety of applications where molecular recognition is key.

Drug Development

The pyrrolidine scaffold is a common feature in many approved drugs.[1] The stereochemistry of 3,4-disubstituted pyrrolidines is often critical for their pharmacological activity.

| Drug Candidate/Class | Target | Therapeutic Area | Importance of Stereochemistry |

| Pyrrolidine Sulfonamides | Glycine Transporter 1 (GlyT1) | Schizophrenia | The trans isomer was found to be the active stereoisomer.[21][22] |

| Trisubstituted Pyrrolidines | CCR5 Receptor | HIV/AIDS | The biological activity was found to be dependent on the absolute stereochemistry of the pyrrolidine ring.[23] |

| Disubstituted Pyrrolidines | Monoamine Transporters | Depression, ADHD | The potency of inhibition for dopamine, serotonin, and norepinephrine reuptake is stereochemically dependent.[24] |

Table 1: Examples of 3,4-disubstituted pyrrolidines in drug development.

Asymmetric Catalysis

Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts and as ligands in metal-catalyzed asymmetric reactions.[25][26] The stereochemistry of the substituents on the pyrrolidine ring plays a crucial role in creating a chiral environment that directs the stereochemical outcome of the reaction. For example, chiral pyrrolidine-based metal-organic frameworks (MOFs) have been developed for asymmetric photocatalysis.[27]

Figure 2: Role of chiral pyrrolidine catalysts in asymmetric synthesis.

Experimental Protocols

Protocol: Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of a 3,4-Disubstituted Pyrrolidine

This protocol is adapted from a reported gold(I)-catalyzed cycloaddition of allenenes.[28]

Materials:

-

Allenene substrate

-

Chiral phosphoramidite gold(I) catalyst

-

Silver tetrafluoroborate (AgBF₄)

-

Nucleophile (e.g., methanol)

-

Anhydrous solvent (e.g., nitromethane)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a solution of the allenene substrate in anhydrous nitromethane under an inert atmosphere, add the nucleophile (9 equivalents).

-

In a separate vial, prepare the active catalyst by dissolving the chiral phosphoramidite gold(I) complex (6 mol %) and AgBF₄ (5 mol %) in anhydrous nitromethane.

-

Add the catalyst solution to the substrate solution at the desired temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for 24 hours or until completion as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product by silica gel flash column chromatography.

-

Determine the diastereomeric ratio and enantiomeric excess of the 3,4-disubstituted pyrrolidine product using chiral HPLC.

Note: The diastereoselectivity in this particular methodology was reported to be >98:2.[28]

Conclusion

The stereochemistry of 3,4-disubstituted pyrrolidines is a critical determinant of their function. A deep understanding of the principles governing their stereoselective synthesis and conformational behavior is paramount for the rational design of novel therapeutics and efficient asymmetric catalysts. The continued development of innovative synthetic methodologies and advanced analytical techniques will undoubtedly unlock the full potential of this versatile and privileged scaffold.

References

-

Zhang, J., Schmalz, H.-G. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. Journal of the American Chemical Society, 133(13), 4773-4775. [Link]

-

Milner-White, E. J., Bell, L. H., Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

-

Wang, T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(15), 6658-6676. [Link]

-

Fodor, L., et al. (2013). A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones. Molecules, 18(11), 13744-13754. [Link]

-

Milner-White, E. J., Bell, L. H., Maccallum, P. H. (1993). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-34. [Link]

-

Lin, F. Y., et al. (2014). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines modulates the collagen triple helix stability. Chemical Communications, 50(79), 11776-11779. [Link]

-

Fodor, L., et al. (2013). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules, 18(11), 13744-13754. [Link]

-

Unknown. (2026). Applications of Chiral Pyrrolidine Derivatives in Pharmaceutical R&D. DC Fine Chemicals. [Link]

-

Reddy, B. V. S., et al. (2018). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry, 42(18), 15065-15072. [Link]

-

Milner-White, E. J. (1992). Pyrrolidine ring puckering. ResearchGate. [Link]

-

Jiang, C., & Frontier, A. J. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Organic Letters, 9(24), 4939–4942. [Link]

-

Kumar, S., et al. (2021). Synthesis, antimicrobial evaluation and in silico studies of novel 3,4-disubstituted pyrrolidinesulfonamides. ResearchGate. [Link]

-

Cole, D. J., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1269-1280. [Link]

-

Li, Y., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers, 7(19), 3557-3581. [Link]

-

Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4787. [Link]

-

Wang, S., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113-1118. [Link]

-

Wang, C., et al. (2019). Chiral Metal–Organic Frameworks for Asymmetric Catalysis. Advanced Materials, 31(31), 1805953. [Link]

-

Wang, T., et al. (2018). De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. Journal of Medicinal Chemistry, 61(15), 6658-6676. [Link]

-

Dieter, R. K., & Lu, K. (1999). Stereoselective synthesis of 4-alkylidene pyrrolidinones and pyrrolizidinones. Tetrahedron Letters, 40(21), 4011–4014. [Link]

-

James, J. P., et al. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(8), 1595. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 480(7376), 224–228. [Link]

-

Gati, W., & Roisnel, T. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(24), 7586. [Link]

-

Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters, 4(25), 4479-4482. [Link]

-

El-Emam, A. A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]

-

Wouters, S., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 848-860. [Link]

-

Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7311–7316. [Link]

-

Pysh, E. S. (1970). Conformational analysis of substituted pyrrolidones. Journal of the American Chemical Society, 92(5), 1105–1111. [Link]

-

Duewell, H. (1981). High-field H N.M.R. study of the four-spin system of a set of 2,3,4,5-tetrasubstituted pyrrolidines. ResearchGate. [Link]

-

Unknown. (n.d.). The Role of Pyrrolidine Derivatives in Modern Pharmaceutical Development. DC Fine Chemicals. [Link]

-

Unknown. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Dal-Pozzo, A., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(10), 2344. [Link]

-

Brückner, C., & Ptaschek, D. (2004). Syntheses, structures, modification, and optical properties of meso-tetraaryl-2,3-dimethoxychlorin, and two isomeric meso-tetraaryl-2,3,12,13-tetrahydroxybacteriochlorins. ResearchGate. [Link]

-

Safo, M. K., & Ahmed, M. H. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences, 9, 965516. [Link]

-

Koskinen, A. M. P., & O'Gorman, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6261–6266. [Link]

-

Cárcel, C., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-8301. [Link]

-

Pedrosa, M. R., et al. (2022). The 3,4-disubstituted pyrrolidinones by Pedrosa et al. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. ResearchGate. [Link]

-

Hale, J. J., et al. (2001). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements. Bioorganic & Medicinal Chemistry Letters, 11(11), 1437-1440. [Link]

-

Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 47(32), 8973-8987. [Link]

-

O'Gorman, M., & Koskinen, A. M. P. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6261-6266. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Sci-Hub. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles / Organic Letters, 2007 [sci-hub.box]

- 11. A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides [chooser.crossref.org]

- 17. Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 19. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 26. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate: A Technical Guide

Introduction

Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The precise stereochemical arrangement of the substituents on the pyrrolidine ring is often crucial for biological activity. Therefore, unambiguous confirmation of its structure and stereochemistry is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic signatures of this molecule, providing a detailed interpretation of the expected data.

Molecular Structure and Stereochemistry

The structure of this compound features a five-membered nitrogen-containing ring with two chiral centers at the C3 and C4 positions. The '(3S,4S)' designation indicates a cis relationship between the ethyl carboxylate group at C3 and the methyl group at C4. This stereochemistry profoundly influences the molecule's three-dimensional conformation and, consequently, its spectroscopic properties.

Figure 1: Structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry.

Predicted ¹H NMR Data